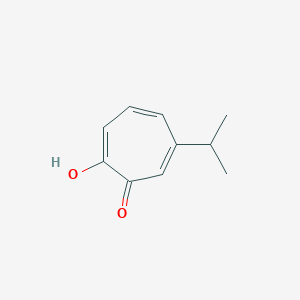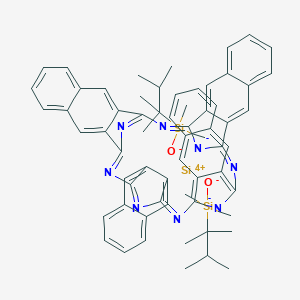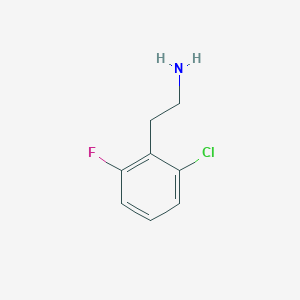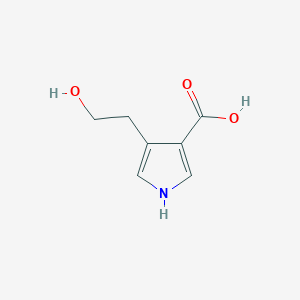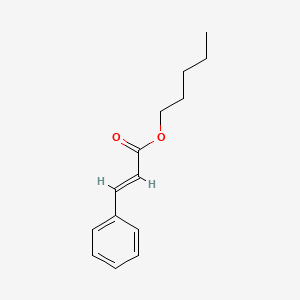
Pentyl cinnamate
Overview
Description
Pentyl cinnamate is an ester derived from cinnamic acid and pentanol. It is known for its pleasant fruity aroma, making it a valuable compound in the fragrance and flavor industries. The compound is also recognized for its potential biological activities, including antimicrobial and larvicidal properties .
Mechanism of Action
Target of Action
Pentyl cinnamate, also known as Amyl cinnamate, has been found to interact with several targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 . These targets play crucial roles in the survival and growth of the organism, making them ideal targets for antimicrobial agents.
Mode of Action
this compound interacts with its targets in a specific manner. It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
this compound affects the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . Therefore, the pathway plays a central role in plant secondary metabolism .
Result of Action
The interaction of this compound with its targets leads to several molecular and cellular effects. It has been reported to have antimicrobial and antifungal activities . It disrupts the energy transducing membrane, stimulates non-specific membrane permeability, and allows proton influx across the plasma membrane . This leads to the death of the microorganisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, light, and pH need to be kept constant to ensure the quality of this compound . The pH is reported to affect the solubility of this compound and also the derived flavonoids . Because of being dissociated, this compound is more soluble in an alkaline environment (higher than its pKa) .
Biochemical Analysis
Biochemical Properties
Pentyl cinnamate has been found to interact with various enzymes and proteins. In a study, synthetic cinnamides and cinnamates, including this compound, were evaluated for antimicrobial activity against pathogenic fungi and bacteria . The study suggested that the presence of the butyl substituent potentiates its biological response .
Cellular Effects
This compound has shown effects on various types of cells. For instance, it has been used in nanoemulsions to control Aedes aegypti larvae . The larvicidal activity of this compound was increased in the nanoemulsion system .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction suggests an increase in the liposolubility-augmented passage through the biological membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The liquid systems consisting of nanoemulsions with different lecithins systems were obtained and evaluated for stability over 30 days .
Metabolic Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl cinnamate can be synthesized through the esterification of cinnamic acid with pentanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For instance, heteropoly acids and solid superacids have been employed as catalysts to enhance the esterification process .
Chemical Reactions Analysis
Types of Reactions: Pentyl cinnamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cinnamic acid and pentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Cinnamic acid and pentanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted cinnamates depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other cinnamate derivatives.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Comparison with Similar Compounds
- Methyl cinnamate: Known for its use in perfumes and flavorings.
- Ethyl cinnamate: Used in the fragrance industry and as a flavoring agent.
- Butyl cinnamate: Exhibits similar antimicrobial properties but with different efficacy levels.
- Isobutyl cinnamate: Used in fragrances and has been studied for its biological activities .
Pentyl cinnamate’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
pentyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJCWZGTMRXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3487-99-8 | |
| Record name | Amyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3487-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


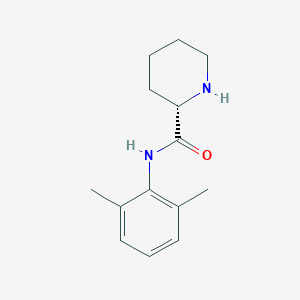
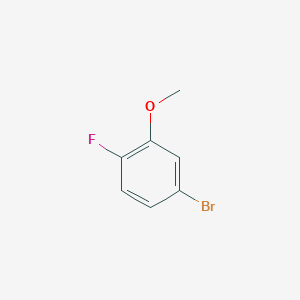
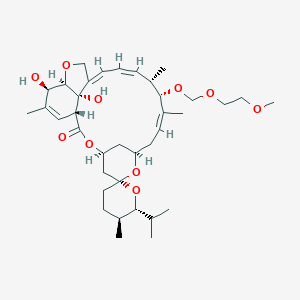


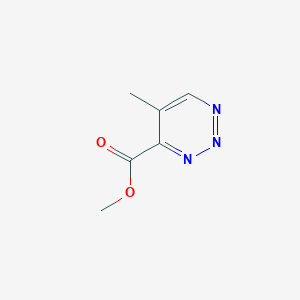
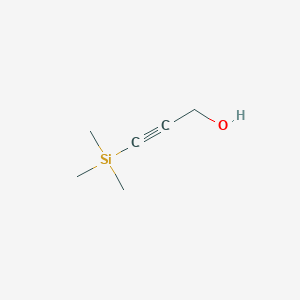
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
